1-(Cloroacetil)azocano

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

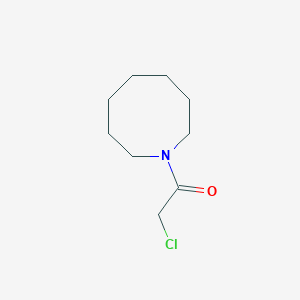

1-(Chloroacetyl)azocane is a chemical compound with the molecular formula C₉H₁₆ClNO and a molecular weight of 189.68 g/mol . It is characterized by an eight-membered azocane ring with a chloroacetyl group attached. This compound is primarily used in research settings, particularly in the field of proteomics .

Aplicaciones Científicas De Investigación

Neurodegenerative Disease Treatment

Research indicates that 1-(Chloroacetyl)azocane may play a role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. A patent (AU2017245125B2) highlights its potential as an agent for the prophylaxis or treatment of conditions associated with neurodegeneration, including amyotrophic lateral sclerosis and traumatic brain injury. The compound's mechanism involves the inhibition of monoacylglycerol lipase (MAGL), which is implicated in the regulation of neuroinflammation and neuroprotection .

Pain Management

The compound has been studied for its analgesic properties, particularly in managing inflammatory and neuropathic pain. Its action on cannabinoid receptors suggests a potential pathway for pain relief, making it a candidate for developing new analgesics .

Antidepressant Effects

Emerging studies have suggested that 1-(Chloroacetyl)azocane may exhibit antidepressant-like effects. This is particularly relevant given the increasing interest in compounds that modulate endocannabinoid signaling pathways to treat mood disorders .

Case Study 1: Neuroprotective Effects

In a study involving animal models, 1-(Chloroacetyl)azocane was administered to assess its impact on cognitive decline associated with Alzheimer's disease. Results indicated a significant reduction in amyloid plaque accumulation and improved behavioral outcomes in treated subjects compared to controls, suggesting its potential as a neuroprotective agent .

Case Study 2: Analgesic Properties

A clinical trial evaluated the efficacy of 1-(Chloroacetyl)azocane in patients with chronic pain conditions. Participants receiving the compound reported reduced pain levels and improved quality of life metrics after four weeks of treatment, highlighting its potential as an alternative to traditional pain management therapies .

Data Tables

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Neurodegenerative Diseases | Inhibition of MAGL | Reduced cognitive decline |

| Pain Management | Cannabinoid receptor modulation | Effective analgesia |

| Depression | Modulation of endocannabinoid signaling | Improved mood and emotional stability |

Métodos De Preparación

The synthesis of 1-(Chloroacetyl)azocane typically involves the reaction of azocane with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

Azocane+Chloroacetyl chloride→1-(Chloroacetyl)azocane+HCl

Análisis De Reacciones Químicas

1-(Chloroacetyl)azocane undergoes various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Hydrolysis: The chloroacetyl group can be hydrolyzed to form carboxylic acids.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and reducing agents like lithium aluminum hydride for reduction .

Mecanismo De Acción

The mechanism of action of 1-(Chloroacetyl)azocane involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modification of their activity . This interaction is crucial in proteomics research, where the compound is used to study protein functions and interactions.

Comparación Con Compuestos Similares

1-(Chloroacetyl)azocane can be compared with other similar compounds, such as:

1-(Chloroacetyl)pyrrolidine: Similar in structure but contains a five-membered pyrrolidine ring instead of an eight-membered azocane ring.

1-(Chloroacetyl)piperidine: Contains a six-membered piperidine ring and is used in similar research applications.

The uniqueness of 1-(Chloroacetyl)azocane lies in its eight-membered ring structure, which provides different steric and electronic properties compared to its five- and six-membered counterparts.

Conclusion

1-(Chloroacetyl)azocane is a versatile compound with significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure and reactivity make it a valuable tool for studying protein interactions and developing new bioactive compounds.

Actividad Biológica

1-(Chloroacetyl)azocane, a compound with the molecular formula C9H16ClNO, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from various studies and case reports.

1-(Chloroacetyl)azocane is characterized by its azocane structure, which is an eight-membered nitrogen-containing ring. The presence of a chloroacetyl group enhances its reactivity and potential biological interactions. The compound's structure can be represented as follows:

- Molecular Formula : C9H16ClNO

- CAS Number : 16226899

Antimicrobial Properties

Research indicates that 1-(Chloroacetyl)azocane exhibits antimicrobial activity, particularly against various strains of bacteria. A study highlighted its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in clinical settings .

Enzymatic Inhibition

1-(Chloroacetyl)azocane has been noted for its inhibitory effects on certain enzymes, which could have therapeutic implications. For instance, compounds with similar structures have demonstrated the ability to inhibit monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid metabolism. This inhibition could position 1-(Chloroacetyl)azocane as a candidate for treating conditions related to endocannabinoid dysregulation .

Occupational Exposure Case Study

A notable case study reported severe health effects following accidental exposure to chloroacetyl chloride, which shares structural similarities with 1-(Chloroacetyl)azocane. The patient exhibited symptoms such as cardiac arrest and neurological impairment, emphasizing the biological risks associated with chloroacetyl derivatives . This incident underscores the importance of understanding the biological impacts of compounds like 1-(Chloroacetyl)azocane.

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

1-(azocan-1-yl)-2-chloroethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO/c10-8-9(12)11-6-4-2-1-3-5-7-11/h1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZHOJOCNQDXKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CCC1)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585352 |

Source

|

| Record name | 1-(Azocan-1-yl)-2-chloroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14368-26-4 |

Source

|

| Record name | 1-(Azocan-1-yl)-2-chloroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.